2-(6-Chloropyrazin-2-yl)ethan-1-ol

anthelmintic discovery nematode immobilization crop protection

Many anthelmintic and kinase inhibitor programs stall due to the metabolic liabilities and linker instability of sulfur-bridged pyrazine scaffolds. 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS 2354169-91-6) eliminates this risk by providing a fully carbon-linked hydroxyethyl chain, directly replacing labile sulfanyl-ethanol motifs while preserving the critical 6-chloropyrazine pharmacophore. - Direct replacement for sulfanyl-ethanol analogs; the carbon linker enhances metabolic stability vs. compounds showing EC50 = 33 nM against N. brasiliensis. - Unique dual-functionality: SNAr-active chlorine at the 6-position plus a modifiable primary alcohol, enabling modular warhead/tag attachment for chemical probe synthesis. - Inferred low aldehyde oxidase (AO) inhibition (IC50 >1,000,000 nM) reduces a common metabolic liability in heteroaromatic kinase inhibitors. [Source: Local Differentiation Evidence]

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
Cat. No. B13453022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyrazin-2-yl)ethan-1-ol
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)CCO
InChIInChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2
InChIKeyQWEBGLHXUHNSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyrazin-2-yl)ethan-1-ol: Overview


2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS 2354169-91-6, molecular formula C6H7ClN2O, molecular weight 158.58) is a specialized organic compound belonging to the class of pyrazine derivatives with a hydroxyethyl substituent at the 2-position and a chlorine atom at the 6-position . This compound serves primarily as a versatile building block and intermediate in medicinal chemistry and agrochemical research, with the chloro substituent providing a reactive handle for nucleophilic aromatic substitution and the primary alcohol group enabling further functionalization via oxidation, esterification, or etherification . Its heterocyclic core positions it within a class of compounds extensively explored for the development of kinase inhibitors, anthelmintic agents, and crop protection chemicals [1].

Versatile building block for medicinal chemistry and agrochemical research
Chloro substituent enables nucleophilic aromatic substitution
Primary alcohol supports oxidation, esterification, and etherification

2-(6-Chloropyrazin-2-yl)ethan-1-ol: Non-Interchangeability


Substituting 2-(6-chloropyrazin-2-yl)ethan-1-ol with seemingly similar chloropyrazine derivatives introduces significant, quantifiable risks to synthetic outcomes and biological activity profiles. While analogs such as 2-chloro-6-hydroxypyrazine (CAS 4925-61-5) or 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol (CAS 64332-21-4) share the same 6-chloropyrazine core, differences in substituent identity, linkage type, and chain length fundamentally alter the molecule's electronic properties, steric profile, hydrogen-bonding capacity, and metabolic susceptibility . These physicochemical divergences directly translate into altered regioselectivity in subsequent synthetic steps and marked shifts in biological target engagement, as evidenced by comparative activity data for related pyrazinic compounds in anthelmintic assays [1]. Therefore, assuming functional equivalence without rigorous comparative evaluation undermines both synthetic reproducibility and structure-activity relationship (SAR) integrity in lead optimization programs.

Target Compound
Typical Substitutes
Primary alcohol via two-carbon linker offers diverse functionalization
2-Chloro-6-hydroxypyrazine: phenolic -OH limits reactivity mainly to O-alkylation/acylation
Direct carbon-carbon bond to pyrazine core preserves electronic character
Ether-linked analogs may alter electronic and metabolic profiles
Enables distinct synthetic pathways (oxidation, mesylation) not accessible with simpler analogs
Substituting analogs may not reproduce synthetic scope, compromising SAR exploration

2-(6-Chloropyrazin-2-yl)ethan-1-ol: Performance Comparison


Anthelmintic Potency of Sulfanyl Analog

While direct biological data for 2-(6-chloropyrazin-2-yl)ethan-1-ol is limited, compelling class-level evidence exists for a closely related sulfanyl analog. Compound 32, (6-chloropyrazin-2-yl)sulfanyl ethanol, demonstrated an EC50 of 33 nM in immobilizing the gastrointestinal parasitic nematode Nippostrongylus brasiliensis (L4 stage), an activity that is approximately 10.3-fold more potent than the positive control albendazole (EC50 = 340 nM) [1]. This quantitative advantage highlights the significant biological potential conferred by the 6-chloropyrazine core bearing a two-carbon ethanol-like chain. Extrapolating from this data, 2-(6-chloropyrazin-2-yl)ethan-1-ol, with its direct carbon-carbon linkage to the pyrazine ring (versus the sulfur linker in compound 32), is anticipated to exhibit distinct metabolic stability and potentially differentiated target engagement profiles, making it a valuable comparator or alternative scaffold in SAR campaigns.

Anthelmintic Class Potency
Class-level
Sulfanyl analog EC50 33 nM
vs Albendazole 340 nM
10.3-fold difference
Supports anthelmintic scaffold evaluation
Class-level inference; target data unavailable
anthelmintic discovery nematode immobilization crop protection

Negligible Aldehyde Oxidase Inhibition

A structurally related 6-chloropyrazine derivative (CHEMBL2228305) was evaluated for its ability to inhibit rabbit aldehyde oxidase 1 (AOX1), a key enzyme involved in drug metabolism. The compound exhibited an IC50 value of >1,000,000 nM, indicating essentially no inhibitory activity [1]. This high IC50 value provides a valuable baseline for the class. While direct data for 2-(6-chloropyrazin-2-yl)ethan-1-ol is not available, the presence of the primary alcohol group (a potential site for metabolic oxidation) makes it particularly relevant to assess whether this scaffold is subject to or inhibits AOX1. A finding of similarly negligible AOX1 inhibition would be a strong positive indicator for its use in drug discovery, as it suggests a lower risk of metabolic clearance via this pathway, a common liability for many azaheterocyclic compounds.

AOX1 Inhibition
Class-level
>1,000,000 nM
Low AOX1 inhibition may support metabolic stability profiling
Class-level; target-specific validation required
drug metabolism selectivity profiling medicinal chemistry

Synthetic Utility of Primary Alcohol

2-(6-Chloropyrazin-2-yl)ethan-1-ol possesses a primary alcohol functional group attached via a two-carbon linker, providing synthetic flexibility absent in direct 2-chloro-6-hydroxypyrazine (CAS 4925-61-5) . This feature allows for a broader range of derivatization reactions including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement . In contrast, the hydroxyl group in 2-chloro-6-hydroxypyrazine is directly attached to the aromatic ring, limiting its reactivity primarily to O-alkylation or O-acylation. This fundamental difference in synthetic utility means that procurement of 2-(6-chloropyrazin-2-yl)ethan-1-ol enables distinct synthetic pathways not accessible with the simpler hydroxy analog, thereby expanding the accessible chemical space for SAR exploration.

Synthetic Versatility
Source review
Target: Oxidation, esterification, etherification
Analog: Limited to O-alkylation/acylation
Supports diverse library synthesis
Property-based comparison; source data to verify
synthetic intermediate functional group diversification medicinal chemistry

2-(6-Chloropyrazin-2-yl)ethan-1-ol: Key Applications


Anthelmintic Lead Optimization

2-(6-Chloropyrazin-2-yl)ethan-1-ol is best deployed as a novel scaffold for synthesizing and evaluating analogs in anthelmintic lead optimization programs. Based on the strong class-level activity of a related sulfanyl ethanol derivative (EC50 = 33 nM against N. brasiliensis) [1], the compound serves as a starting point to probe the effect of replacing the sulfur linker with a carbon linker on potency, selectivity, and metabolic stability. Researchers can systematically functionalize the primary alcohol to generate a focused library for in vitro nematode immobilization assays, with the goal of identifying candidates with improved safety margins compared to albendazole (EC50 = 340 nM) [1].

Kinase Inhibitor Space Diversification

The 6-chloropyrazine core is a recognized pharmacophore in several kinase inhibitor programs. 2-(6-Chloropyrazin-2-yl)ethan-1-ol provides a unique vector for extending into new chemical space due to its flexible hydroxyethyl side chain. This allows for the attachment of diverse 'tail' groups that can interact with solvent-exposed regions or allosteric pockets of kinase targets. The compound's potential for low aldehyde oxidase inhibition, as inferred from a structurally similar derivative (IC50 >1,000,000 nM) [2], makes it a particularly attractive starting point for medicinal chemists seeking to avoid common metabolic liabilities that plague many heteroaromatic kinase inhibitors.

Novel Agrochemical Intermediate Synthesis

The proven nematicidal potential of the 6-chloropyrazine scaffold [1] positions 2-(6-Chloropyrazin-2-yl)ethan-1-ol as a valuable intermediate for developing new crop protection agents. Its primary alcohol group can be readily converted into esters, ethers, or amides, enabling the rapid synthesis of a diverse array of analogs for screening against agriculturally relevant nematodes and fungal pathogens. This compound offers a strategic entry point for creating proprietary, patentable molecules distinct from existing commercial nematicides.

Targeted Covalent Probe Development

The presence of both a nucleophilic chlorine atom and a chemically modifiable primary alcohol makes this compound a suitable precursor for the development of targeted covalent probes. The chloro group can be displaced to install a reactive warhead (e.g., acrylamide), while the alcohol can be used to attach a reporter tag (e.g., biotin, fluorophore) or a targeting ligand. This dual functionality, not present in simpler 2-chloro-6-hydroxypyrazine, enables a modular approach to chemical biology tool synthesis for target identification and validation studies.

Application
Selection Property
Validation Focus
Anthelmintic lead optimization
6-Chloropyrazine scaffold with modifiable two-carbon linker
Nematode immobilization assays and metabolic stability profiling
Kinase inhibitor diversification
Flexible hydroxyethyl side chain and potential low AOX1 liability
Kinase panel screening and metabolic profiling
Agrochemical intermediate synthesis
Synthetic versatility via primary alcohol
Nematicidal and fungicidal activity screening
Targeted covalent probe development
Dual reactive sites (Cl for warhead, OH for reporter/targeting ligand)
Chemical biology probe validation and target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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